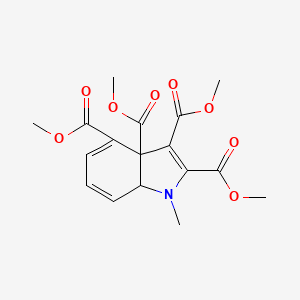
tetramethyl 1-methyl-7aH-indole-2,3,3a,4-tetracarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetramethyl 1-methyl-7aH-indole-2,3,3a,4-tetracarboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals. This compound is characterized by its unique structure, which includes multiple ester groups attached to the indole core, making it a valuable molecule for various chemical and biological applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tetramethyl 1-methyl-7aH-indole-2,3,3a,4-tetracarboxylate typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. The process begins with the reaction of phenylhydrazine with an aldehyde or ketone to form a hydrazone intermediate. This intermediate undergoes acid-catalyzed cyclization to produce the indole core.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as chromatography and crystallization to obtain the desired product with minimal impurities .
Análisis De Reacciones Químicas
Types of Reactions
Tetramethyl 1-methyl-7aH-indole-2,3,3a,4-tetracarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols or other reduced forms.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Aplicaciones Científicas De Investigación
Tetramethyl 1-methyl-7aH-indole-2,3,3a,4-tetracarboxylate has numerous scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of tetramethyl 1-methyl-7aH-indole-2,3,3a,4-tetracarboxylate involves its interaction with specific molecular targets and pathways. The compound’s ester groups and indole core allow it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparación Con Compuestos Similares
Similar Compounds
Tetramethyl 1-methyl-1,7a-dihydro-3aH-indole-2,3,3a,4-tetracarboxylate: A similar compound with slight structural differences, affecting its reactivity and applications.
1-methyl-1,7a-dihydro-indole-2,3,3a,4-tetracarboxylic acid tetramethyl ester: Another related compound with distinct chemical properties and uses.
Uniqueness
Tetramethyl 1-methyl-7aH-indole-2,3,3a,4-tetracarboxylate is unique due to its specific arrangement of ester groups and the indole core, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Propiedades
Número CAS |
1444-11-7 |
|---|---|
Fórmula molecular |
C17H19NO8 |
Peso molecular |
365.3 g/mol |
Nombre IUPAC |
tetramethyl 1-methyl-7aH-indole-2,3,3a,4-tetracarboxylate |
InChI |
InChI=1S/C17H19NO8/c1-18-10-8-6-7-9(13(19)23-2)17(10,16(22)26-5)11(14(20)24-3)12(18)15(21)25-4/h6-8,10H,1-5H3 |
Clave InChI |
FKZDDNVZIBPDOP-UHFFFAOYSA-N |
SMILES canónico |
CN1C2C=CC=C(C2(C(=C1C(=O)OC)C(=O)OC)C(=O)OC)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Bromo-4-[(3-methylbenzoyl)oxy]phenyl 3-methylbenzoate](/img/structure/B11958200.png)
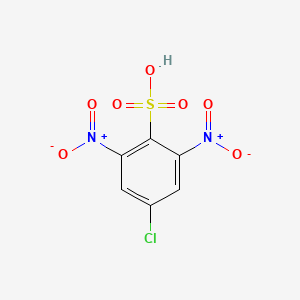
![1-[4-((E)-{4-[ethyl(methyl)amino]phenyl}diazenyl)phenyl]ethanone](/img/structure/B11958203.png)
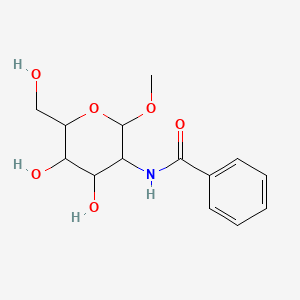
![N,N-dibutyl-4-[(2,5-dichlorophenyl)diazenyl]-3,5-dimethylaniline](/img/structure/B11958214.png)



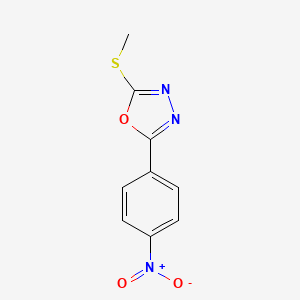



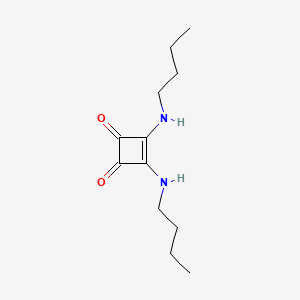
![2-[2-(1,3-Dithian-2-yl)ethyl]-2-methyl-1,3-dithiane](/img/structure/B11958267.png)
